3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
The compound 3-[(3-Bromophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . It interacts with enzymes and proteins within the mycobacterial cells, leading to inhibition of their growth .
Cellular Effects
In cellular processes, 3-[(3-Bromophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been observed to have a remarkable antitumor activity against certain cancer cell lines . It can significantly affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Molecular Mechanism
The molecular mechanism of action of 3-[(3-Bromophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves binding interactions with biomolecules within the cell. It has been reported to inhibit the enzyme EZH2, which plays a crucial role in cancer progression .
Temporal Effects in Laboratory Settings
It has been observed to exhibit sustained antimycobacterial and antitumor activities .
Preparation Methods
The synthesis of 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Introduction of the 3-bromobenzyl group: This step often involves nucleophilic substitution reactions where a bromobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the 4-methylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using 4-methylphenylboronic acid or its derivatives.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups or aromatic rings.
Scientific Research Applications
3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of cytochrome bd oxidase, a target in Mycobacterium tuberculosis.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Probes: The compound serves as a chemical probe to investigate the function of specific enzymes or receptors in biological systems.
Mechanism of Action
The mechanism of action of 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as cytochrome bd oxidase. By inhibiting this enzyme, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its antimicrobial effects . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown potential as antitubercular agents and share a similar core structure.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives are also studied for their inhibitory effects on cytochrome bd oxidase and other biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets.
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-5-7-15(8-6-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHLSPLTJACHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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